molecular formula C16H19FN4O4S B11272419 ethyl 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11272419
M. Wt: 382.4 g/mol
InChI Key: LVZKNEUORBNVNA-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a synthetic compound with diverse applications. Its chemical structure consists of a pyrazole ring fused with a piperazine moiety, and it exhibits notable biological and pharmaceutical activity .

Preparation Methods

a. Cyclization of 1,2-diamine derivatives with sulfonium salts: One method involves the cyclization of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, yielding protected piperazines. Subsequent deprotection and intramolecular cyclization lead to piperazinopyrrolidinones .

b. Aza-Michael addition: Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines by reacting protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Chemical Reactions Analysis

Ethyl 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its diverse applications.

Scientific Research Applications

This compound finds utility in:

    Medicine: It may serve as a potential drug candidate due to its pharmacological activity.

    Chemical Research: Researchers explore its reactivity and design new derivatives.

    Industry: It could be used as a building block for other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C16H19FN4O4S

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C16H19FN4O4S/c1-2-25-16(22)14-11-18-19-15(14)26(23,24)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,19)

InChI Key

LVZKNEUORBNVNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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